N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide is a heterocyclic compound that incorporates a pyrrolidine ring, a pyrimidine ring, and a thiophene sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of organometallic catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Various nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or inhibitor of certain enzymes, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: A related compound with similar structural features but lacking the thiophene sulfonamide group.
Thiophene-2-sulfonamide: A simpler compound that contains the thiophene sulfonamide group but lacks the pyrrolidine and pyrimidine rings.
Uniqueness
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide is unique due to the combination of its structural elements, which confer specific biological activities and chemical properties
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c17-20(18,11-4-3-7-19-11)15-10-8-13-12(14-9-10)16-5-1-2-6-16/h3-4,7-9,15H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXPXZNEYIOUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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